Compound Description: XHL-31 is a novel tyrosine kinase inhibitor (TKI) exhibiting significant inhibitory activity against T790M and C797S mutations in vitro. A sensitive UHPLC-MS/MS method was developed to study its pharmacokinetics in rats. []
Relevance: Similar to 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, XHL-31 contains a central piperazine ring linked to a substituted pyrimidine. Both compounds are also designed as kinase inhibitors, suggesting they share a similar target space despite structural variations. []
Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. It displayed oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), leading to complete tumor regressions with low toxicity. [] It also demonstrated potent inhibition of platelet-derived growth factor-induced responses in vascular smooth muscle cells. []
Relevance: Both BMS-354825 and 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine feature a piperazine ring connected to a substituted pyrimidine. Additionally, both are identified as kinase inhibitors, further highlighting their shared chemical space and potential biological activity overlap. [, ]
Compound Description: This compound was synthesized and characterized by various techniques, including X-ray crystallography. It exhibited potent neuroprotective activity and significantly prolonged the survival time of mice subjected to acute cerebral ischemia in a dose-dependent manner. []
Relevance: Although structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, this compound shares a core piperazine ring as a common structural motif. This suggests potential interest in exploring piperazine derivatives for various pharmacological activities. []
Compound Description: Compound 1 is an inhibitor of NF-κB and AP-1 gene expression. SAR studies focused on improving its oral bioavailability by modifying the pyrimidine portion. Replacing the 2-chloro with fluorine maintained activity while improving Caco-2 permeability. []
Relevance: Compound 1 and 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine both contain a substituted pyrimidine core. The presence of chlorine and trifluoromethyl substituents in both further suggests a potential for shared structure-activity relationships and similar biological activities. []
Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor. It was synthesized by oxidizing Venetoclax and confirmed through various analytical techniques. VNO undergoes a Meisenheimer rearrangement to form another impurity, VHA. []
Relevance: VNO is structurally related to 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine through the presence of both a piperazine ring and a sulfonyl group in their structures. []
Compound Description: VHA is a potential impurity of Venetoclax formed through a Meisenheimer rearrangement of the N-oxide impurity (VNO). []
Relevance: Similar to VNO, VHA shares structural features with 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, notably the piperazine ring and sulfonyl group. These shared elements highlight potential commonalities in their chemical properties and potential for similar reactivity. []
Compound Description: Compound 3 was synthesized as an intermediate in the development of new antibacterial and antifungal agents. It was further reacted with various electrophiles to yield a series of substituted phenylacetamides. []
Relevance: Compound 3 possesses a sulfonamide group, a structural motif also present in 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine. This shared functionality could imply similarities in their chemical reactivity and potential for interacting with biological targets. []
Compound Description: Compound 7l emerged as a promising antimicrobial agent exhibiting good antibacterial and antifungal potential with low hemolytic activity. It was synthesized through a multistep process involving compound 3 as a key intermediate. []
Relevance: Similar to Compound 3, Compound 7l also features a sulfonamide group, aligning it structurally with 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine. This shared structural element suggests a potential for similar chemical behavior and interaction with biological targets. []
Compound Description: This compound exhibited an appropriate 5-HT2A/D2 binding ratio (1.14), suggesting atypical neuroleptic properties. It demonstrated non-cataleptic action in rats and prevented d-amphetamine-induced hyperlocomotion in mice. []
Relevance: This compound and 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine share a core piperazine ring and a trifluoromethyl substituent. The presence of these common features suggests potential similarities in their pharmacological profiles and potential interactions with biological targets. []
Compound Description: A-867744 is a novel and selective positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor. It potentiated acetylcholine-evoked currents in oocytes expressing α7 nAChRs and enhanced spontaneous inhibitory postsynaptic current activity in rat hippocampus. []
Relevance: While structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, A-867744 contains a similar sulfonamide moiety. This common functional group suggests potential similarities in their chemical properties and possible interactions with biological targets. []
Compound Description: This compound served as a central scaffold for generating novel oxazolidinone derivatives containing a thieno-pyridine ring system. These derivatives demonstrated sensible to good bacterial activity against a panel of Gram-positive bacteria. []
Relevance: Although structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, this compound's development highlights the exploration of various heterocyclic systems for potential antimicrobial activity. While the core structures differ, both research paths demonstrate the ongoing search for new antimicrobial agents within diverse chemical spaces. []
Compound Description: Compound 1f exhibited potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213. It displayed a rapid, concentration-dependent bactericidal effect, achieving significant reductions in bacterial count within hours of incubation. []
Relevance: This compound shares the presence of a trifluoromethyl substituent with 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, suggesting a possible contribution of this group to their respective biological activities. []
13. N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (Compound 1g) []* Compound Description: Compound 1g was assessed for its bactericidal activity against MRSA and S. aureus strains. Although less potent than compound 1f, it demonstrated a concentration-dependent bactericidal effect, particularly at higher concentrations. []* Relevance: Similar to Compound 1f, Compound 1g shares structural features with 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine. While it lacks the trifluoromethyl group, the presence of halogenated aromatic rings suggests potential commonalities in their chemical properties and potential interactions with biological targets. []
14. 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (Compound 1h) []* Compound Description: Compound 1h, like Compounds 1f and 1g, was evaluated for its bactericidal activity against MRSA and S. aureus. It showed moderate bactericidal activity, primarily at higher concentrations. []* Relevance: While structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, the presence of halogenated aromatic rings in Compound 1h suggests potential similarities in their chemical properties and potential interactions with biological targets. []
15. 1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-(3-fluorophenyl)urea (Compound 7b) []* Compound Description: Compound 7b demonstrated potent dual inhibitory activity against LS513 (K-RasG12D) and VEGFR2, making it a promising candidate for treating K-Ras-mutated colorectal cancer. []* Relevance: While structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, Compound 7b's development highlights the exploration of diverse chemical scaffolds for targeting specific kinases. Both compounds highlight the ongoing research into developing new therapeutic agents for challenging diseases. []
Compound Description: Compound 7e exhibited potent dual inhibitory activity against both LS513 cells and VEGFR2, suggesting its potential as a therapeutic agent for K-Ras-mutated colorectal cancer. []
Relevance: Similar to compound 7b, Compound 7e, while structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, underscores the search for potent and selective kinase inhibitors within diverse chemical spaces. Both compounds exemplify the ongoing effort to develop new therapies for complex diseases like cancer. []
Compound Description: Compound 3b displayed promising insecticidal and fungicidal activities. It showed potent activity against diamondback moths, comparable to the insecticide triflumuron, and exhibited broad-spectrum fungicidal activity against various fungi, including Sclerotinia sclerotiorum and Cercospora arachidicola. []
Relevance: Similar to 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, Compound 3b features a trifluoromethyl substituent and halogenated aromatic rings. These shared structural elements suggest potential similarities in their chemical properties and possible interactions with biological targets, even though their intended applications differ. []
Compound Description: Compound 3g demonstrated notable insecticidal activity against diamondback moths, showcasing its potential as a novel insecticidal lead compound. []
Relevance: Similar to Compound 3b, Compound 3g also shares structural features with 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine. The presence of a trifluoromethyl group and multiple halogenated aromatic rings suggests potential commonalities in their chemical properties and possible interactions with biological targets, despite their different intended applications. []
Compound Description: Compound 6e displayed significant insecticidal activity, demonstrating its potential as a novel lead structure for developing new insecticidal agents. []
Relevance: Although structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, both compounds showcase the exploration of diverse heterocyclic systems for potential insecticidal activity. This highlights the ongoing search for new insecticidal agents within various chemical spaces. []
Compound Description: Compound 6g showed promising insecticidal activity, highlighting its potential as a novel lead structure for developing new insecticidal agents. []
Relevance: Similar to Compound 6e, Compound 6g also highlights the exploration of various heterocyclic systems for potential insecticidal activity, despite its structural differences from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine. This emphasizes the ongoing effort to identify new insecticidal agents from diverse chemical scaffolds. []
Compound Description: Compound 7c demonstrated promising insecticidal activity, marking its potential as a novel lead structure for developing new insecticidal agents. []
Relevance: Although structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, both compounds showcase the exploration of diverse heterocyclic systems for potential insecticidal activity. This emphasizes the ongoing search for new insecticidal agents within various chemical spaces. []
Compound Description: Compound 7d exhibited promising insecticidal activity, suggesting its potential as a novel lead structure for developing new insecticidal agents. []
Relevance: Similar to Compounds 6e, 6g, and 7c, Compound 7d further exemplifies the exploration of diverse heterocyclic systems for potential insecticidal activity. Despite structural differences from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, these compounds highlight the search for new insecticidal agents within various chemical spaces. []
Compound Description: Compound 7f displayed promising insecticidal activity, making it a potential candidate for developing new insecticidal agents. []
Relevance: Similar to Compounds 6e, 6g, 7c, and 7d, Compound 7f reinforces the ongoing exploration of diverse heterocyclic systems for potential insecticidal activity. Despite structural variations from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, these compounds demonstrate the ongoing search for new insecticidal agents from diverse chemical scaffolds. []
Compound Description: Compound 7g demonstrated promising insecticidal activity, suggesting its potential as a novel lead structure for developing new insecticidal agents. []
Relevance: Similar to compounds 6e, 6g, 7c, 7d, and 7f, Compound 7g highlights the exploration of diverse heterocyclic systems for potential insecticidal activity, even though its structure differs from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine. This underscores the search for new insecticidal agents within various chemical spaces. []
Relevance: While structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, Compound 6's development highlights the exploration of various chemical scaffolds, in this case, naphthyridines, for potential antimalarial activity. Both research directions demonstrate the ongoing search for new therapeutic agents within diverse chemical spaces. []
26. N-Phenyluracil thiazolidinone (Compound 1) []
Relevance: Although structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, Compound 1's development and subsequent discovery of related PPO inhibitors highlight the importance of investigating reaction intermediates in drug discovery. This approach can lead to the identification of unexpected but potent lead compounds within new chemical spaces. []
Compound Description: Compound 2c emerged as a promising PPO inhibitor with excellent weed control properties and safety for rice. It exhibited good post-emergence herbicidal activity and was identified through a reaction intermediate derivation approach. []
Relevance: Compound 2c and 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, both feature a trifluoromethyl substituent and halogenated aromatic rings. These shared features suggest a potential for similar chemical behavior and interactions with biological targets, despite their different intended applications. []
Compound Description: Initially developed as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist through an unbiased small-molecule screening approach. It exhibited potent activation of GPR39 in the presence of zinc, demonstrating an unexpected allosteric modulation by zinc. []
Relevance: While structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, LY2784544's identification as a GPR39 agonist highlights the importance of exploring existing chemical libraries for novel biological activities. Even compounds initially developed for different targets can exhibit unexpected interactions with other proteins, leading to the discovery of new therapeutic opportunities. []
Compound Description: GSK2636771, originally developed as a kinase inhibitor, was identified as a novel GPR39 agonist. Like LY2784544, it displayed potent activation of GPR39 in the presence of zinc, highlighting an unexpected allosteric modulation by zinc. []
Relevance: Similar to LY2784544, GSK2636771, despite its structural dissimilarity to 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, emphasizes the potential for discovering new biological activities within existing chemical libraries. Compounds designed for one target can unexpectedly interact with other proteins, offering new avenues for therapeutic development. []
Compound Description: GPR39-C3 is a previously described “GPR39-selective” agonist. Its signaling patterns at both canonical and noncanonical pathways were compared with LY2784544 and GSK2636771. []
Relevance: Although structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, GPR39-C3's comparison with LY2784544 and GSK2636771, both initially developed for different targets, highlights the importance of exploring various chemical scaffolds for targeting specific receptors or proteins. This comparative analysis can provide valuable insights into structure-activity relationships and potential therapeutic applications. []
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. It binds to the minor and major pockets of CXCR3 transmembrane domains, making it a valuable tool for understanding CXCR3 function. []
Relevance: Although structurally different from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, VUF11211 contains a piperazine ring, highlighting the versatility of this chemical motif in medicinal chemistry. Both compounds demonstrate the application of diverse chemical scaffolds for targeting specific receptors or proteins. []
Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist belonging to the 8-azaquinazolinone class. It binds to the transmembrane minor pocket of CXCR3, providing insights into the structural basis of antagonist binding to CXCR3. []
Relevance: While structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, NBI-74330 demonstrates the potential of using diverse chemical scaffolds for targeting specific receptors or proteins. Both compounds exemplify the application of structure-based drug design approaches for developing new therapeutics. []
Compound Description: Analog 24 is a selective CDK5 inhibitor that downregulates Mcl-1 levels in cancer cell lines. It synergizes with Bcl-2 inhibitors, such as navitoclax, to induce apoptosis in pancreatic cancer cells, highlighting its potential as a therapeutic target for cancer treatment. []
Relevance: While structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, Analog 24's development underscores the ongoing search for novel anti-cancer agents targeting specific kinases. Both compounds highlight the importance of exploring diverse chemical spaces for developing new therapeutic interventions for challenging diseases. []
Relevance: While structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, Ro 04-6790 also contains a sulfonamide group. This shared functional group indicates a degree of structural similarity and highlights the broad use of sulfonamides in medicinal chemistry for targeting various biological targets. []
Compound Description: SB-271046 is a selective serotonin 6 (5-HT6) receptor antagonist. It has been investigated for its potential cognitive-enhancing effects in rodent models of learning. []
Relevance: While SB-271046 and 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine differ significantly in their overall structures, they both contain sulfonamide moieties. This commonality highlights the relevance of sulfonamide derivatives in medicinal chemistry and their potential for interacting with diverse biological targets. []
Compound Description: Compound 5 was a key building block in synthesizing novel heterocyclic compounds, including the previously unknown 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide ring system. []
Relevance: Although structurally distinct from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, Compound 5's utilization in generating novel heterocycles highlights the importance of exploring diverse chemical spaces for discovering new bioactive compounds. Both research efforts demonstrate the ongoing search for innovative molecular entities with potential therapeutic applications. []
Compound Description: Compound 4 was used as a starting material in synthesizing novel heterocyclic compounds, including the previously unknown 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide ring system. []
Relevance: Similar to Compound 5, Compound 4's application in constructing new heterocyclic frameworks emphasizes the significance of exploring diverse chemical spaces for discovering novel bioactive molecules. Both compounds' roles in developing new heterocycles, despite structural differences from 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, highlight the ongoing pursuit of innovative molecular entities with potential therapeutic properties. []
38. Diethyl (R)-1-(5-( Phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-flouro benzyl sulfonyl)-4-(morpholino methyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoro methyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino) methyl phosphonate (Compounds 7a-g) []* Compound Description: This series of compounds represent novel organophosphorous pyrazole-5-one derivatives designed as potential sortase A Staphylococcus inhibitors. They were synthesized and evaluated for antimicrobial and antifungal activity. []* Relevance: These compounds, along with 4-(4-((2-chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine, highlight the significance of incorporating diverse heterocyclic moieties and functional groups, such as sulfonyl and trifluoromethyl, in drug design. The exploration of these structural elements allows for the development of compounds with potentially improved pharmacological properties and target selectivity. []
Compound Description: Ketanserin is a known 5-HT2A receptor antagonist. It was used in a study characterizing serotonin receptors in pregnant human myometrium, confirming the presence of contractile 5-HT2A receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.